

Application of Dasantafil in erectile dysfunction research models

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Application of Avanafil in Erectile Dysfunction Research Models

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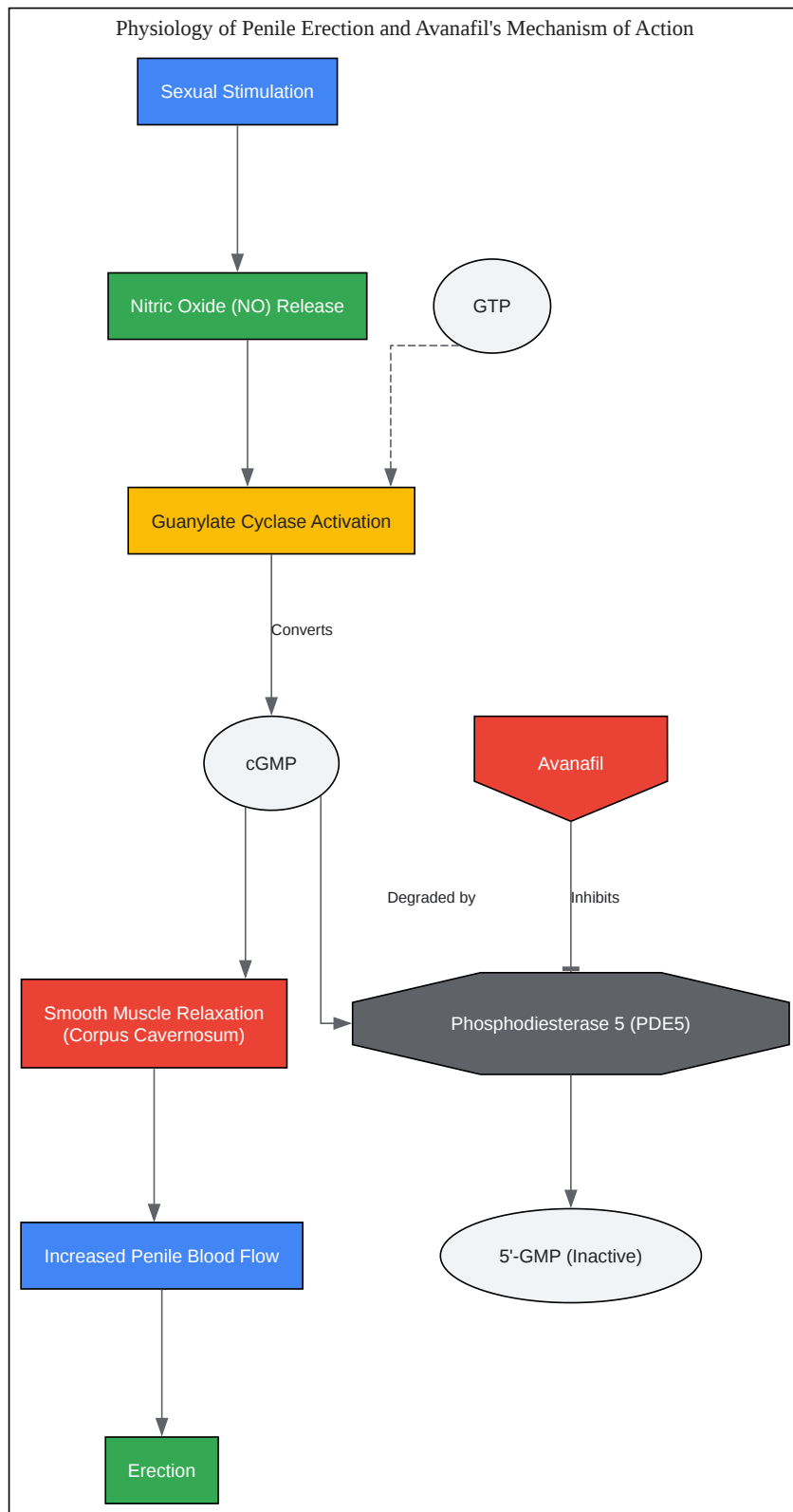
Introduction:

Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1][2] Its rapid onset of action and high selectivity for PDE5 make it a valuable tool in preclinical and clinical research for studying the mechanisms of penile erection and developing novel therapies for ED.[1][2] These application notes provide an overview of the use of Avanafil in erectile dysfunction research models, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

Avanafil enhances erectile function by selectively inhibiting the PDE5 enzyme.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[3][4] NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[3][5] cGMP is a second messenger that leads to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, resulting in increased blood flow and penile erection.[1][5] PDE5 is the enzyme responsible for the degradation of cGMP.[3][4] By inhibiting PDE5, Avanafil increases the intracellular

concentration of cGMP, thereby potentiating smooth muscle relaxation and facilitating erection in the presence of sexual stimulation.[1][3][5]



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Figure 1: Signaling pathway of penile erection and the mechanism of action of Avanafil.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data on the efficacy of Avanafil from various studies.

Table 1: Efficacy of Avanafil in a Rat Model of Cavernous Nerve Injury[6]

Treatment Group (Oral Gavage)	Time to Initial Erectile Response (min)	Frequency of Spontaneous Erections (per hour)
NO-MP alone	63 ± 21.6	1 ± 0.71
Avanafil (0.1 mg/kg) + NO-MP	11 ± 8.1	2.7 ± 1.1
Sildenafil (0.05 mg/kg) + NO-MP	19.9 ± 9.8	1.7 ± 0.6
Tadalafil (0.005 mg/kg) + NO-MP	18 ± 12.8	2.5 ± 0.8
Vardenafil (0.01 mg/kg) + NO-MP	23 ± 2.3	2.1 ± 0.9

NO-MP: Nitric Oxide Microparticle Delivery System

Table 2: Clinical Efficacy of Avanafil in Men with Erectile Dysfunction[5][7]

Parameter	Placebo	Avanafil (50 mg)	Avanafil (100 mg)	Avanafil (200 mg)
Change in IIEF-EF Domain Score				
Goldstein et al. (2012)	27%	41%	57%	57%
Successful Vaginal Penetration (SEP2, % attempts)				
Goldstein et al. (2012)	45%	64%	74%	77%
Successful Intercourse (SEP3, % attempts)				
Goldstein et al. (2012)	13%	41%	57%	57%

IIEF-EF: International Index of Erectile Function-Erectile Function Domain

Table 3: Efficacy of Avanafil in Men with Diabetes and Erectile Dysfunction[8]

Parameter	Placebo	Avanafil (100 mg)	Avanafil (200 mg)
Change in IIEF-EF Domain Score	1.8	4.5	5.4
Successful Vaginal Penetration (SEP2, % increase)	7.5%	21.5%	25.9%

Table 4: Efficacy of Avanafil in Men Post-Radical Prostatectomy[8]

Parameter	Placebo	Avanafil (100 mg)	Avanafil (200 mg)
Change in IIEF-EF Domain Score	0.1	3.6	5.2
Successful Vaginal Penetration (SEP2, % increase from baseline)	0%	15% (from 17% to 32%)	21% (from 20% to 41%)
Successful Intercourse (SEP3, % increase from baseline)	5% (from 4% to 9%)	18% (from 5% to 23%)	21% (from 5% to 26%)

Experimental Protocols

Protocol 1: Evaluation of Avanafil in a Rat Model of Hypercholesterolemic Erectile Dysfunction

This protocol is adapted from studies on novel PDE5 inhibitors in similar animal models.[9][10]

Objective: To assess the chronic and acute effects of Avanafil on erectile function in a rat model of hypercholesterolemia-induced erectile dysfunction.

Materials:

- Male Sprague-Dawley rats
- High-cholesterol diet (2% cholesterol)
- Avanafil
- Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
- Anesthetic (e.g., ketamine/xylazine)

- 24-gauge needle connected to a pressure transducer
- Bipolar platinum electrode
- Stimulator

Procedure:

Chronic Treatment Study:

- Divide rats into four groups: normal control, hypercholesterolemic control, Avanafil (5 mg/kg/day), and Avanafil (20 mg/kg/day).
- Feed the normal control group a standard diet. Feed the other three groups a 2% cholesterol diet for 5 months.
- Administer Avanafil or vehicle orally once daily for the 5-month duration.
- At the end of 5 months, measure erectile function.

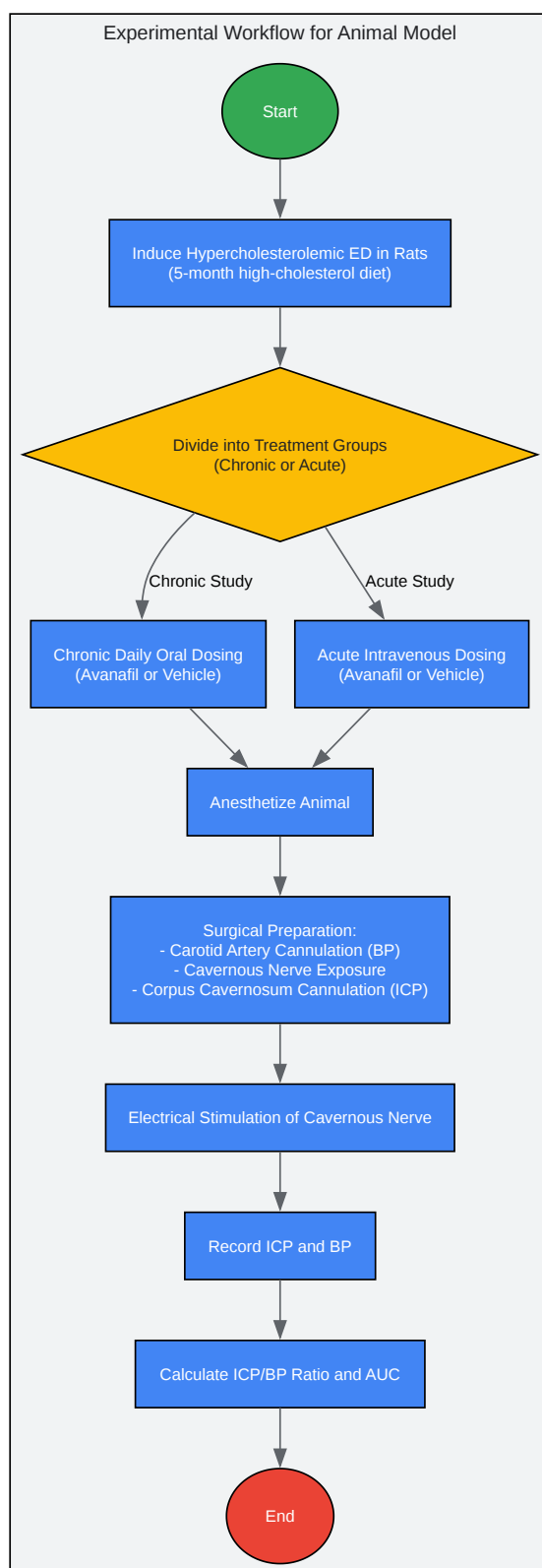
Acute Treatment Study:

- Induce hypercholesterolemia in rats by feeding a 2% cholesterol diet for 5 months.
- Divide these rats into three groups: hypercholesterolemic control, Avanafil (0.3 mg/kg), and Avanafil (1 mg/kg).
- Administer Avanafil or vehicle intravenously 1 minute before measuring intracavernosal pressure (ICP).

Measurement of Erectile Function:

- Anesthetize the rat.
- Expose the carotid artery for blood pressure (BP) monitoring.
- Expose the cavernous nerve and place a bipolar platinum electrode for stimulation.

- Insert a 24-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure ICP.
- Stimulate the cavernous nerve at different frequencies (e.g., 5 Hz, 10 Hz, 20 Hz) for 1 minute.
- Record the maximal ICP and total ICP (area under the curve) during stimulation.
- Calculate the ICP/BP ratio to normalize for systemic blood pressure changes.



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Figure 2: Workflow for evaluating Avanafil in a rat model of ED.

Protocol 2: In Vitro Assessment of PDE5 Inhibition

This protocol is a generalized method based on standard enzymatic assays.

Objective: To determine the in vitro inhibitory activity of Avanafil on the PDE5 enzyme.

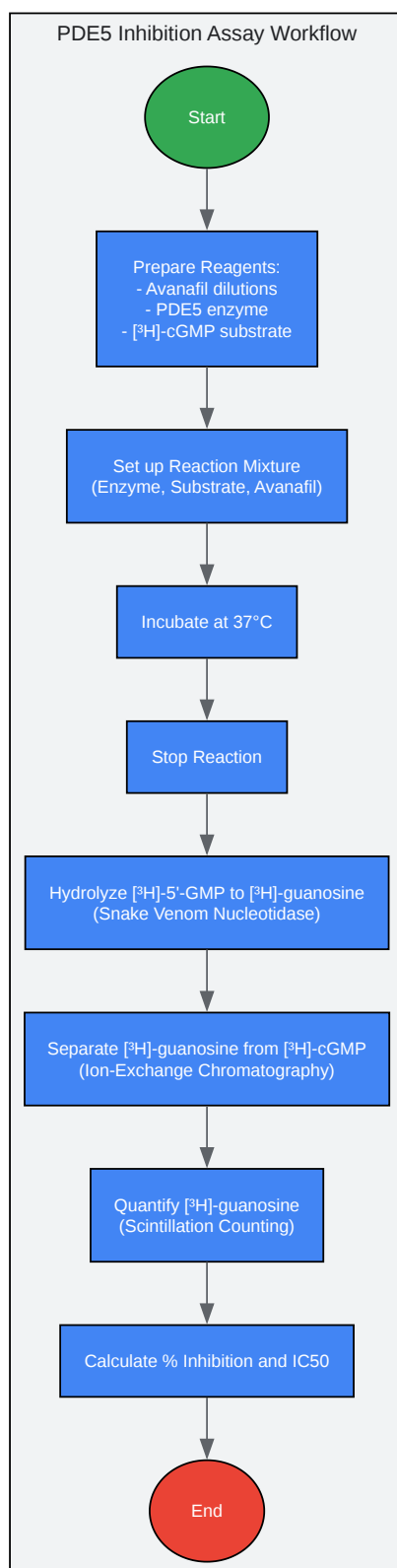
Materials:

- Purified recombinant human PDE5 enzyme
- Avanafil
- cGMP (substrate)
- [^3H]-cGMP (radiolabeled substrate)
- Snake venom nucleotidase
- Scintillation cocktail and counter or other suitable detection method

Procedure:

- Prepare a series of dilutions of Avanafil.
- In a reaction mixture, combine the PDE5 enzyme, a known concentration of cGMP, and [^3H]-cGMP.
- Add the different concentrations of Avanafil or vehicle (control) to the reaction mixture.
- Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stopping reagent (e.g., boiling water).
- Add snake venom nucleotidase to convert the resulting [^3H]-5'-GMP to [^3H]-guanosine.
- Separate the [^3H]-guanosine from the unreacted [^3H]-cGMP using an ion-exchange resin.
- Quantify the amount of [^3H]-guanosine produced using a scintillation counter.

- Calculate the percentage of PDE5 inhibition for each concentration of Avanafil.
- Determine the IC₅₀ value (the concentration of Avanafil that inhibits 50% of the PDE5 activity) by plotting the percentage of inhibition against the log of the Avanafil concentration.



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Figure 3: Workflow for the in vitro PDE5 inhibition assay.

Disclaimer: The provided protocols are for research purposes only and should be adapted and optimized based on specific experimental conditions and institutional guidelines. The information on "**Dasantafil**" was not found, and this document has been prepared based on available data for Avanafil, a known PDE5 inhibitor.

Note on Dasatinib: The initial query for "**Dasantafil**" may have been a misspelling of "Dasatinib." It is important to note that Dasatinib is a tyrosine kinase inhibitor used in cancer therapy and has been associated with erectile dysfunction as a side effect.[11][12][13] Therefore, its application in erectile dysfunction research would be to study the mechanisms of drug-induced sexual dysfunction, rather than as a treatment.

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